molecular formula C11H17N3O3S B11793800 2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid

2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid

Cat. No.: B11793800
M. Wt: 271.34 g/mol
InChI Key: JOHLFVXBNFSJBL-UHFFFAOYSA-N
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Description

2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a complex organic compound that features a piperidine ring, a thiadiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the piperidine ring and the acetic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.

Scientific Research Applications

2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)propionic acid
  • 2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)butanoic acid
  • 2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)pentanoic acid

Uniqueness

What sets 2-((4-(3,5-Dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new drugs or materials.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid

InChI

InChI=1S/C11H17N3O3S/c1-7-3-8(2)5-14(4-7)10-11(13-18-12-10)17-6-9(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)

InChI Key

JOHLFVXBNFSJBL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NSN=C2OCC(=O)O)C

Origin of Product

United States

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